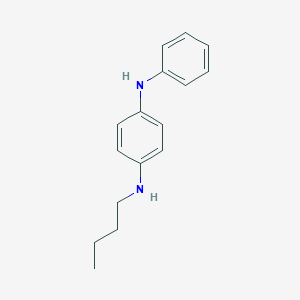
1-N-butyl-4-N-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenylenediamine (8CI), N-butyl-N’-phenyl-: is an organic compound with the molecular formula C16H20N2. It is a derivative of p-phenylenediamine, where one of the amine groups is substituted with a butyl group and the other with a phenyl group. This compound is primarily used in various industrial applications, including as an antioxidant in rubber and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.
Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a stabilizer in the production of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.
Medicine:
- Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry:
- Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
- Utilized in the production of high-performance materials such as aramid fibers.
Wirkmechanismus
Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Molecular Targets and Pathways:
- Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).
- Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.
Vergleich Mit ähnlichen Verbindungen
p-Phenylenediamine: The parent compound, used in hair dyes and as a precursor to aramid fibers.
N-Phenyl-p-phenylenediamine: Another derivative used as an antioxidant in rubber.
N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness:
- The presence of both butyl and phenyl groups in p-Phenylenediamine (8CI), N-butyl-N’-phenyl- enhances its solubility and effectiveness as an antioxidant compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
15464-99-0 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-N-butyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3 |
InChI-Schlüssel |
PIPXINMICYUFAD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Synonyme |
N-BUTYL-PARA-AMINODIPHENYLAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















